molecular formula C6H14NO+ B083000 Acetonyltrimethylammonium CAS No. 13429-97-5

Acetonyltrimethylammonium

Cat. No. B083000
CAS RN: 13429-97-5
M. Wt: 116.18 g/mol
InChI Key: LFWNPKYGVKNNAB-UHFFFAOYSA-N
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Description

Acetonyltrimethylammonium (ATMA) is a quaternary ammonium salt that has been widely used in various scientific research applications due to its unique properties. ATMA is a colorless and odorless compound that is soluble in water and organic solvents.

Scientific Research Applications

  • Electrogenerated Cyanomethyl Anion

    The cathodic reduction of acetonitrile solutions containing tetraalkylammonium salts leads to the formation of the cyanomethyl anion, a strong base. This method, using tetraalkylammonium cations, has been extensively used in various reactions, including acid-base and nucleophile-electrophile reactions (Chiarotto, Mattiello, & Feroci, 2019).

  • High-Performance Gel Permeation Chromatography

    Triethylammonium phosphate or formate buffers in acetonitrile are compatible with the protein analysis column PAC I-125 for gel permeation of peptides and proteins. This system is advantageous for its low ionic strength and UV transparency (Rivier, 1980).

  • Selective Reagent for Free Acids

    Tetramethylammonium acetate (TMAAc) selectively methylates free acids, a useful feature for distinguishing free and esterified fatty acids. TMAAc efficiently derivatizes free fatty acids without affecting esterified fatty acids, making it valuable in analytical pyrolysis (Hardell & Nilvebrant, 1999).

  • Catalytic Reduction Studies

    In acetonitrile containing tetramethylammonium tetrafluoroborate, nickel(II) salen catalyzes the reduction of iodoethane or 2-iodopropane, forming ethyl or 2-propyl radicals. This study contributes to understanding catalytic reduction mechanisms (Dahm & Peters, 1994).

  • Protection of Amino Acids

    Tetramethylammonium hydroxide has been used for the N-tert-butoxycarbonyl protection of sterically hindered amino acids in acetonitrile. This method overcomes the solubility challenges of zwitterionic amino acids, improving reaction efficiency (Khalil, Subasinghe, & Johnson, 1996).

  • Quantitative Analysis in Water

    Ammonium salting out extraction with analyte preconcentration for quantitative analysis in water by flow injection tandem mass spectrometry is enhanced using ammonium salts (chloride, acetate, formate) in acetonitrile/water mixtures (Nanita, Kaldon, & Bailey, 2015).

  • Biomass Harvesting and Pigment Extraction

    Myristyltrimethylammonium bromide, a cationic surfactant, significantly enhances biomass harvesting and pigment extraction from microalgae. It improves cell-membrane permeability, thereby increasing extraction efficiency of pigments like chlorophyll and carotenoids (Zhou et al., 2017).

properties

IUPAC Name

trimethyl(2-oxopropyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14NO/c1-6(8)5-7(2,3)4/h5H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWNPKYGVKNNAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14NO+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00158631
Record name Acetonyltrimethylammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trimethylaminoacetone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012296
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Acetonyltrimethylammonium

CAS RN

13429-97-5
Record name N,N,N-Trimethyl-2-oxo-1-propanaminium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13429-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetonyltrimethylammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013429975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetonyltrimethylammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-OXOPROPYL)TRIMETHYLAMMONIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6O4N7D7G7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Trimethylaminoacetone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012296
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
H Löster, H Seim, E Strack - Journal of Labelled Compounds …, 1983 - Wiley Online Library
The self‐decomposition rate of DL‐/methyl‐ 14 C/carnitine (32 mCi/mmol) in the crystalline betaine form was studied. It was found to be decomposed to 39.5 % in 4.5 years. On this …
H Seim, H Löster, E Strack - Hoppe-seyler's Zeitschrift fur …, 1980 - europepmc.org
… excretion of 5.0 mumol (average) acetonyltrimethylammonium per mouse during the 48 h … to 40 mumol acetonyltrimethylammonium. The ratio of excreted acetonyltrimethylammonium to …
Number of citations: 2 europepmc.org
BO Persson - Acta Chemica Scandinavica, 1973 - europepmc.org
… The preparation of some 3-substituted acetonyltrimethylammonium salts. - Abstract - Europe PMC … The preparation of some 3-substituted acetonyltrimethylammonium salts. …
Number of citations: 10 europepmc.org
H SEIM, J ScHULZE, E STRACK - 1985 - degruyter.com
… After oral loading with D-carnitine the unphysiological isomer was absorbed and either excreted unchanged in urine or metabolized to acetonyltrimethylammonium. With regard to the …
Number of citations: 36 www.degruyter.com
H Löster, H Seim - Journal of Labelled Compounds and …, 1996 - Wiley Online Library
… then forms acetonyltrimethylammonium (ATMA) by spontaneous decarboxylation and glycinebetaine by release of acetate, respectively 11 91. In mamalia acetonyltrimethylammonium (…
H Löster, E Strack, H Seim - Journal of Labelled Compounds …, 1986 - Wiley Online Library
… (+)‐β‐Methylcholine and acetonyltrimethylammonium could be identified by means of common analytical methods (IR, NMR, MS and MA) applied to the fractions. The amounts of …
D Malthe-Sørenssen, RA Andersen… - Biochemical Pharmacology, 1974 - Elsevier
… are known, namely those containing ringstructures separated by a double bond 1-4 and halogenated analogues of acetylcholine, acetyl-CoA and bromoacetonyltrimethylammonium …
Number of citations: 21 www.sciencedirect.com
CJ Rebouche, H Seim - Annual review of nutrition, 1998 - annualreviews.org
… Formation of glycine betaine by enzyme extracts was stimulated by CoA and ATP (57) and occurred at the expense of the appearance of acetonyltrimethylammonium, which presumably …
Number of citations: 525 www.annualreviews.org
HP Kleber - The Biology of Acinetobacter: Taxonomy, Clinical …, 1991 - Springer
L(-)-Carnitine (R(-)-3-hydroxy-4-trimethylaminobutyrate) is a ubiquitously-occurring substance which is essential for the β-oxidation of long-chain fatty acids in mitochondria. Bacteria are …
Number of citations: 2 link.springer.com
VV Semenov, SA Shevelev, AB Bruskin… - Russian Chemical …, 2009 - Springer
… Unlike the azole de rivatives, acetonyltrimethylammonium is enolized pre dominantly due to the Me group, which is associated, most likely, with unsuccessful attempts to nitrate aceto …
Number of citations: 30 link.springer.com

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